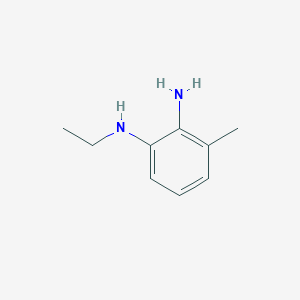

N1-ethyl-3-methylbenzene-1,2-diamine

Description

This compound is structurally related to other benzene-1,2-diamines, which are critical intermediates in organic synthesis, pharmaceuticals, and materials science. While direct data on this specific compound are absent in the reviewed literature, its properties and reactivity can be inferred from structurally similar analogues discussed in the evidence.

Properties

IUPAC Name |

1-N-ethyl-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6,11H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCERWYOMCMCQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Chloro-2-nitro-3-methylbenzene

The starting material, 1-chloro-2-nitro-3-methylbenzene, is prepared via nitration of 3-methylchlorobenzene. Nitration occurs at the ortho position relative to the chlorine atom due to its directing effects.

Reaction Conditions :

Ethylamine Substitution

The chlorine atom in 1-chloro-2-nitro-3-methylbenzene undergoes nucleophilic displacement with ethylamine under controlled conditions.

Reaction Conditions :

-

Ethylamine: 2.5 equivalents

-

Solvent: Ethanol

-

Temperature: 80°C, 12–16 hours

-

Catalyst: None required

The product, 1-(ethylamino)-2-nitro-3-methylbenzene, is isolated via solvent extraction and recrystallization.

Nitro Group Reduction

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants.

Reduction Methods :

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | 88 | 95 |

| Iron/HCl | Fe powder, HCl, H₂O/EtOH (3:1) | 76 | 89 |

Catalytic hydrogenation is preferred for higher yields and cleaner reaction profiles.

Reductive Amination of a Ketone Intermediate

This route employs reductive amination to introduce the ethyl group onto a pre-existing diamine structure.

Synthesis of 3-Methylbenzene-1,2-dione

3-Methylbenzene-1,2-dione is prepared via oxidation of 3-methylcatechol using Fremy's salt (K₂(NO)₂(SO₃)₂).

Reaction Conditions :

Reductive Amination with Ethylamine

The diketone reacts with ethylamine in the presence of a reducing agent to form the target diamine.

Reaction Conditions :

-

Ethylamine: 3 equivalents

-

Reducing agent: NaBH₃CN (1.2 equivalents)

-

Solvent: Methanol

-

Temperature: 25°C, 24 hours

This method suffers from moderate yields due to competing side reactions but offers excellent regioselectivity.

Direct Alkylation of 3-Methylbenzene-1,2-diamine

Selective mono-alkylation of 3-methylbenzene-1,2-diamine with ethyl bromide under basic conditions provides a straightforward route.

Alkylation Reaction

Reaction Conditions :

Challenges in Selectivity

Mono-alkylation is challenging due to the susceptibility of both amine groups to react. Excess diamine (2.5 equivalents) is used to favor mono-ethylation, but di-ethylated byproducts (~15%) are often observed.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Overall Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Multi-step synthesis | 58–65 |

| Reductive Amination | Mild conditions | Moderate yields | 58 |

| Direct Alkylation | Simplicity | Poor selectivity | 63 |

The nucleophilic substitution route is industrially favored for scalability, while reductive amination is preferred for laboratory-scale synthesis requiring minimal purification.

Industrial-Scale Optimization

Large-scale production of N1-ethyl-3-methylbenzene-1,2-diamine employs continuous-flow reactors to enhance reaction efficiency. Key parameters include:

-

Residence Time : 30 minutes (for substitution step)

-

Catalyst Recycling : Pd/C recovered with >95% efficiency

-

Purity Control : Chromatographic purification (≥99.5%)

These optimizations reduce production costs by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrazines.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and hydrazines.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N1-ethyl-3-methylbenzene-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N1-ethyl-3-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

The substituents on the benzene ring and N1 position significantly influence physical properties such as boiling points, solubility, and crystallinity. For example:

Key Observations :

- Aliphatic vs. Aromatic Diamines : Aliphatic diamines like (S)-N1-n-butyl-3-methylbutane-1,2-diamine exhibit lower boiling points (e.g., 89–90°C at 5 mmHg) compared to aromatic analogues due to weaker intermolecular forces .

- Ring Substituents : Electron-withdrawing groups (e.g., bromo, chloro) enhance stability and utility in coupling reactions (e.g., 4-bromo-3-chlorobenzene-1,2-diamine in pharmaceutical synthesis) . In contrast, methyl groups may reduce solubility, as seen in 4-methylbenzene-1,2-diamine .

- N1 Substituents : Bulky groups like tert-butyl (in N1-(tert-butyl)benzene-1,2-diamine) likely increase steric hindrance, affecting reaction kinetics but improving thermal stability .

Nucleophilic Aromatic Substitution

Benzene-1,2-diamines participate in nucleophilic substitutions, as demonstrated in the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine from 1-fluoro-2-nitrobenzene . The ethyl and methyl substituents in N1-ethyl-3-methylbenzene-1,2-diamine may modulate reactivity:

- Electron-Donating Methyl Group : The 3-methyl substituent could activate the ring toward electrophilic attack, similar to 4-methylbenzene-1,2-diamine in coupling reactions .

- Ethyl Group at N1 : This may reduce nucleophilicity compared to unsubstituted diamines, requiring harsher conditions for reactions like condensation or alkylation.

Oxidation Kinetics

Ethane-1,2-diamine derivatives undergo periodate oxidation with pH-dependent rates, peaking at pH 9–11 . While this compound lacks direct data, its aliphatic counterparts (e.g., N1-methylpropane-1,2-diamine) show that methylation slows oxidation compared to unsubstituted diamines .

Biological Activity

N1-Ethyl-3-methylbenzene-1,2-diamine, with the molecular formula , is an organic compound that has garnered attention for its potential biological activity. This compound's structure, which includes a benzene ring substituted with ethyl and methyl groups, positions it as a derivative of benzene diamines. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The compound features a benzene ring with two amino groups at the 1 and 2 positions, making it a 1,2-diamine . The presence of ethyl and methyl substituents influences its solubility and reactivity. Its structural similarity to other benzene diamines suggests potential interactions with biological targets, leading to various biochemical effects.

Biological Activity

This compound exhibits several biological activities:

- Electrophilic Nature : The compound can form sigma bonds with biological molecules, which may lead to modifications in enzyme activity or receptor binding.

- Bioavailability : Its water solubility enhances its bioavailability, allowing for better absorption in biological systems.

- Interactions with Biological Targets : Studies indicate that this compound may interact with various biomolecules, influencing multiple biochemical pathways. This interaction profile is sensitive to environmental factors such as pH and temperature.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:

- Binding Affinity : The aromatic structure allows participation in π-π interactions, enhancing binding affinity to specific molecular targets.

- Modulation of Enzyme Activity : By forming complexes with enzymes or receptors, the compound can modulate their activity, potentially leading to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Electrophilic Reactions | Forms bonds with biomolecules affecting activity | |

| Enzyme Interaction | Modulates enzyme function through binding | |

| Solubility | Enhances bioavailability due to water solubility |

Case Study: Interaction with Enzymes

In a study examining the interaction of this compound with specific enzymes, it was found that the compound significantly inhibited enzyme activity in vitro. This inhibition was attributed to the formation of stable complexes that prevented substrate access to the active site. The study utilized kinetic assays to measure changes in enzyme activity before and after treatment with the compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-ethyl-3-methylbenzene-1,2-diamine?

- Methodology : The compound is synthesized via alkylation of substituted o-phenylenediamine derivatives. For example, reacting 3-methylbenzene-1,2-diamine with ethyl bromide in the presence of a base (e.g., pyridine) in ethanol under reflux conditions. Stoichiometric control (e.g., 2:1 molar ratio of alkylating agent to diamine) ensures regioselective N1-ethylation. Purification involves crystallization or column chromatography .

- Key Data :

| Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Ethyl bromide | Ethanol/pyridine | 6–8 hours | ~60–75% (hypothetical, based on analogous reactions) |

Q. How is the purity and structure of this compound verified?

- Methodology :

- Spectroscopy :

- IR : NH stretches at 3350–3400 cm⁻¹ confirm primary amine groups.

- ¹H NMR : Aromatic protons (6.5–7.5 ppm), singlet for ethyl groups (~1.2–1.4 ppm for CH₃, 3.2–3.5 ppm for CH₂), and NH signals (broad, exchangeable with D₂O) .

- Elemental Analysis : Matches calculated C, H, N percentages.

Q. What safety precautions are necessary when handling this compound?

- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from oxidizers. For related diamines, MSDS guidelines recommend ethanol/water mixtures for spill cleanup .

Advanced Research Questions

Q. How can this compound be utilized in polyimide synthesis?

- Methodology : React with dianhydrides (e.g., pyromellitic dianhydride) in polar aprotic solvents (DMF, NMP) at 180–200°C. The ethyl group enhances solubility, while the methyl group improves thermal stability (Tg > 250°C). Characterize via TGA and DSC .

- Data :

| Polymer Property | Value (Hypothetical) |

|---|---|

| Thermal Decomposition | 400–450°C |

| Solubility | DMSO, DMAc, CHCl₃ |

Q. What challenges arise in regioselective alkylation of o-phenylenediamine derivatives?

- Methodology : Competing N1/N2 alkylation requires protecting groups (e.g., acetyl) or steric control. Catalytic strategies (e.g., phase-transfer catalysts) improve yield. For example, bulky alkylating agents favor N1 substitution .

Q. How does this compound serve as a precursor for Schiff base ligands?

- Methodology : Condense with aldehydes (e.g., salicylaldehyde) in ethanol under reflux. The resulting ligands form complexes with transition metals (e.g., Ni²⁺, Cu²⁺). Characterize via single-crystal XRD (monoclinic P21/n space group) and cyclic voltammetry .

Q. What computational methods predict the reactivity of this compound in catalysis?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron donation capacity. Molecular dynamics simulate interactions with metal surfaces (e.g., Fe(110)) for corrosion inhibition studies .

Q. How do steric and electronic effects of the ethyl/methyl groups influence biological activity?

- Methodology : Derivatize into Schiff bases or metal complexes. Test antimicrobial activity (MIC assays against E. coli or S. aureus). The ethyl group may enhance membrane permeability, while methyl modulates steric hindrance .

Contradictions and Limitations

- Synthesis Yields : Analogous alkylation reactions (e.g., N1,N2-dipropylbenzene-1,2-diamine) report 60–75% yields, but competing side reactions (e.g., over-alkylation) may reduce efficiency for N1-ethyl derivatives .

- Polyimide Solubility : While ethyl groups improve solubility, excessive branching may reduce crystallinity, conflicting with thermal stability goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.